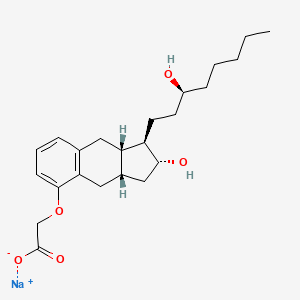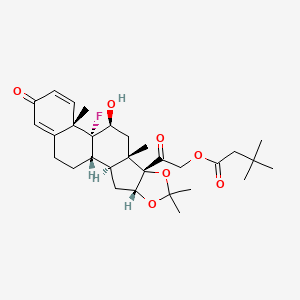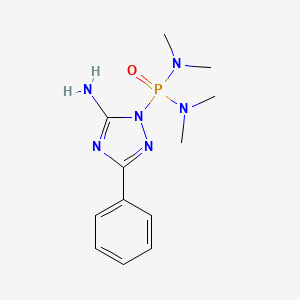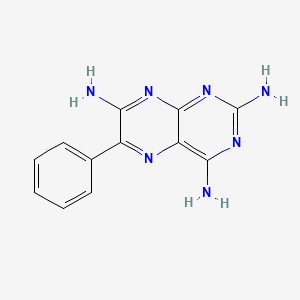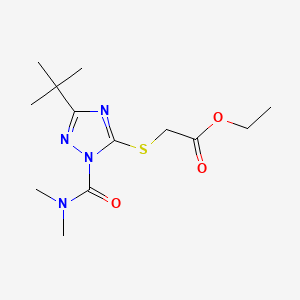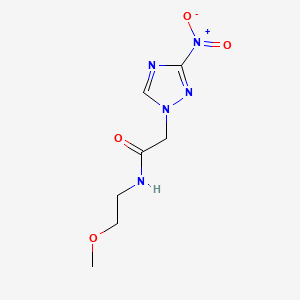
Sanazole
Vue d'ensemble
Description
- It acts as a hypoxic cell radiosensitizer , meaning it enhances the effects of radiation therapy specifically in hypoxic (low-oxygen) conditions.
- In mouse fibroblastomas, Sanazole increases radiation-induced apoptosis (programmed cell death) by promoting nuclear condensation, fragmentation, and activating caspase-3 .
- Its chemical structure is shown below: !this compound Chemical Structure
AK-2123: , is a chemical compound with the molecular formula .
Preparation Methods
- Synthetic routes for this compound are available, but specific details are not widely documented.
- Industrial production methods may involve modifications of existing synthetic pathways.
Chemical Reactions Analysis
- This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain to be fully elucidated.
- Major products formed during these reactions are not extensively reported.
Scientific Research Applications
Tumor Therapy Research: this compound’s radiosensitizing properties make it valuable for enhancing radiation therapy in cancer treatment.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and apoptosis.
Clinical Trials: Preliminary positive results have been observed when intratumorally infusing this compound in uterine cervix cancer radiotherapy.
Mechanism of Action
- This compound’s primary mechanism involves enhancing radiation-induced apoptosis.
- It likely interacts with molecular targets involved in DNA damage response pathways.
- Further studies are needed to fully understand its precise mode of action.
Comparison with Similar Compounds
- This compound’s uniqueness lies in its hypoxic cell-specific radiosensitization.
- Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.
Méthodes De Préparation
- Synthetic routes for Sanazole are available, but specific details are not widely documented.
- Industrial production methods may involve modifications of existing synthetic pathways.
Analyse Des Réactions Chimiques
- Sanazole likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain to be fully elucidated.
- Major products formed during these reactions are not extensively reported.
Applications De Recherche Scientifique
Tumor Therapy Research: Sanazole’s radiosensitizing properties make it valuable for enhancing radiation therapy in cancer treatment.
Biological Studies: Researchers use this compound to investigate its effects on cellular processes and apoptosis.
Clinical Trials: Preliminary positive results have been observed when intratumorally infusing this compound in uterine cervix cancer radiotherapy.
Mécanisme D'action
- Sanazole’s primary mechanism involves enhancing radiation-induced apoptosis.
- It likely interacts with molecular targets involved in DNA damage response pathways.
- Further studies are needed to fully understand its precise mode of action.
Comparaison Avec Des Composés Similaires
- Sanazole’s uniqueness lies in its hypoxic cell-specific radiosensitization.
- Similar compounds include other radiosensitizers, but this compound’s specific profile sets it apart.
Propriétés
Numéro CAS |
104958-90-9 |
|---|---|
Formule moléculaire |
C7H11N5O4 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C7H11N5O4/c1-16-3-2-8-6(13)4-11-5-9-7(10-11)12(14)15/h5H,2-4H2,1H3,(H,8,13) |
Clé InChI |
YKDRHKCETNMLHL-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
SMILES canonique |
COCCNC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Apparence |
Solid powder |
Key on ui other cas no. |
104958-90-9 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AK 2123 AK-2123 sanazole senazole technetium-99m-cyclam AK 2123 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


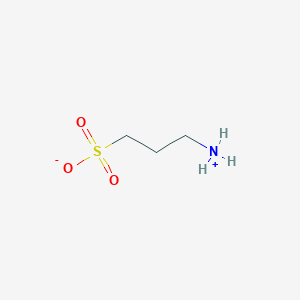
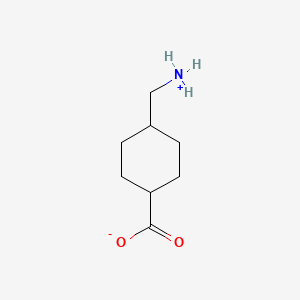
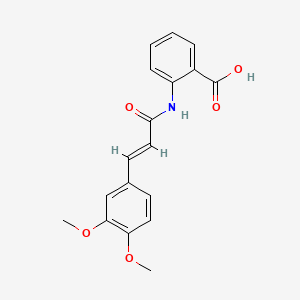
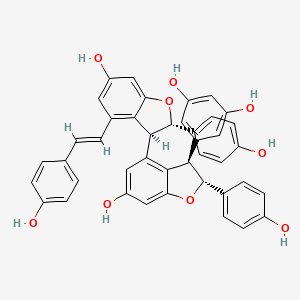
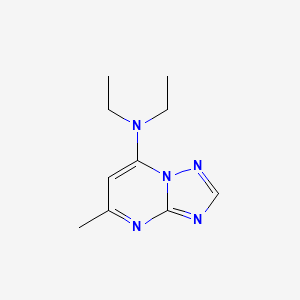
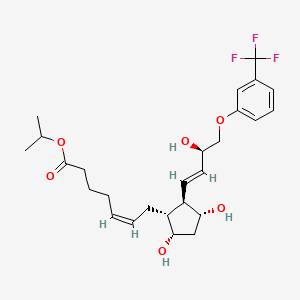
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
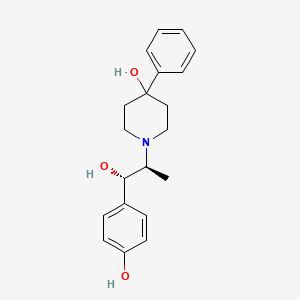
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B1681365.png)
